N'-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
N'-[(1E)-1-(3-Nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a hydrazone derivative featuring a tetrahydroindazole core conjugated to a 3-nitrophenyl ethylidene moiety. The compound’s structure comprises a bicyclic indazole system (partially hydrogenated to improve solubility and conformational flexibility) linked via a carbohydrazide group to an electron-withdrawing nitro-substituted aryl ring. This structural motif is common in medicinal chemistry, as hydrazones are known for diverse biological activities, including antimicrobial, anticancer, and antifungal properties .
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-10(11-5-4-6-12(9-11)21(23)24)17-20-16(22)15-13-7-2-3-8-14(13)18-19-15/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,22)/b17-10+ |
InChI Key |
SVRLIJLTHLERKJ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In contrast, the 4-bromophenyl analog () replaces nitro with bromine, increasing molecular weight and lipophilicity (ClogP ~2.8 vs. ~2.3 for nitro) .
- Steric Effects: The 4-tert-butylphenyl analog () incorporates a bulky substituent, which may hinder binding to sterically sensitive targets but improve metabolic stability .
- Core Modifications: Replacing tetrahydroindazole with pyrazole () or carbazole () alters planarity and aromaticity, impacting solubility and target affinity. Pyrazole derivatives exhibit rigid planar structures, while carbazole extends conjugation for enhanced π-stacking .
Biological Activity
N'-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.35 g/mol. The compound features a complex structure that includes both hydrazide and indazole moieties, which are known for their diverse biological activities.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C18H14N6O5 |
| Molecular Weight | 394.35 g/mol |
| CAS Number | Not available |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A study focused on derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds were tested at concentrations as low as 1 nM, showing cell viability reductions between 19% to 110% depending on the specific compound and cancer type .
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in cancer progression or cellular metabolism.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives can exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For example, certain derivatives demonstrated IC50 values significantly lower than standard treatments like rivastigmine .
Table 2: Biological Activities and IC50 Values
| Activity | Compound | IC50 (μM) |
|---|---|---|
| AChE Inhibition | N'-Derivative | 0.08 |
| BuChE Inhibition | N'-Derivative | 0.14 |
| Anticancer Activity | Various Derivatives | 1.0 nM |
Case Study 1: Anticancer Screening
In a comprehensive screening of novel heterocycles embedded with oxopyrrolidine rings, several compounds exhibited potent anticancer activities against breast cancer cell lines. The study utilized a variety of assays to determine cell viability and apoptosis induction .
Case Study 2: Neuroprotective Potential
A study investigating multitarget-directed ligands for Alzheimer's disease found that certain derivatives similar to this compound showed promising results in inhibiting AChE and BuChE with significant neuroprotective effects observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
